Trandolaprilat is the active metabolite of the prodrug trandolapril, classified as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] In scientific research, trandolaprilat serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ] Notably, its use extends beyond solely investigating blood pressure regulation to exploring areas such as glucose metabolism and endothelial function. [, ]
Related Compounds
Trandolapril
Compound Description: Trandolapril is an ethyl ester prodrug that is inactive until metabolized in the liver to its active diacid metabolite, trandolaprilat. [] Trandolapril itself exhibits some direct inhibitory activity against ACE, although significantly less potent than trandolaprilat. []
Relevance: Trandolapril is the prodrug of trandolaprilat and relies on its conversion to exert antihypertensive effects. [] It shares a similar structure to trandolaprilat, differing only in the presence of an ethyl ester group. []
Enalapril
Compound Description: Enalapril, another angiotensin-converting enzyme (ACE) inhibitor, serves as a prodrug, converting to its active metabolite, enalaprilat, in the body. []
Relevance: Enalapril, like trandolaprilat, is used in the treatment of hypertension and heart failure. [] Studies often compare the efficacy and duration of action of trandolaprilat and enalapril. [] Structurally, both compounds share a proline ring and a carboxyl group, but differ in their side chains. []
Enalaprilat
Compound Description: Enalaprilat, the active metabolite of enalapril, is a potent and specific competitive inhibitor of ACE. []
Relevance: Enalaprilat serves as a direct comparator to trandolaprilat in terms of potency, duration of ACE inhibition, and effects on blood pressure regulation. [] While both are ACE inhibitors, trandolaprilat has shown greater lipophilicity and a longer duration of action compared to enalaprilat. []
Temocaprilat
Compound Description: Temocaprilat, an active metabolite of the ACE inhibitor temocapril, is recognized for its excretion primarily through the bile via an ATP-dependent active transporter known as cMOAT (canalicular multispecific organic anion transporter). []
Relevance: Although structurally similar to trandolaprilat, temocaprilat exhibits different excretion patterns. [] This difference highlights the potential for variations in pharmacokinetic properties among ACE inhibitors despite their structural similarities.
Quinaprilat
Compound Description: Quinaprilat, the active metabolite of quinapril, is another ACE inhibitor that demonstrates protective effects against hemolysis induced by lysophosphatidylcholine (LPC) in human erythrocytes. []
Relevance: Both quinaprilat and trandolaprilat share highly lipophilic properties and ACE inhibitory characteristics, contributing to their protective effects against LPC-induced hemolysis. [] These findings suggest shared mechanisms of action despite structural differences between the compounds.
Bradykinin
Compound Description: Bradykinin is a peptide that causes vasodilation, primarily by stimulating the release of nitric oxide and endothelium-derived hyperpolarizing factor (EDHF) from endothelial cells. []
Relevance: Bradykinin is a key substrate of ACE, and its levels increase following ACE inhibition by drugs like trandolaprilat. [, , ] Trandolaprilat potentiates the endothelium-dependent relaxation and hyperpolarization induced by bradykinin, suggesting an intricate interplay between the two molecules in regulating vascular tone. []
Acetylcholine
Compound Description: Acetylcholine is a neurotransmitter that induces vasodilation by stimulating endothelial cells to release nitric oxide. []
Relevance: Acetylcholine serves as a tool to study endothelium-dependent vasodilation in the presence of trandolaprilat. [] Research indicates that trandolaprilat does not directly influence acetylcholine-induced relaxation, suggesting a specific interaction with the bradykinin pathway. []
[Des-Arg9]-Bradykinin
Compound Description: [Des-Arg9]-Bradykinin acts as a selective agonist for the bradykinin B1 receptor. []
Relevance: This compound helps distinguish between the roles of bradykinin B1 and B2 receptors in trandolaprilat-induced vasodilation. Studies showed that trandolaprilat-induced relaxation was not significantly affected by the B1 antagonist, suggesting a primary role for the B2 receptor in mediating its effects. []
HOE-140
Compound Description: HOE-140 is a highly selective bradykinin B2 receptor antagonist. []
Relevance: HOE-140 is used to investigate the specific involvement of the bradykinin B2 receptor in mediating the vasodilatory effects of trandolaprilat. [] Studies showed that HOE-140 attenuated the maximal relaxation induced by trandolaprilat, confirming the critical role of the B2 receptor in trandolaprilat's mechanism of action. []
Angiotensin I
Compound Description: Angiotensin I is an inactive peptide that serves as a precursor to the potent vasoconstrictor angiotensin II. []
Relevance: Trandolaprilat's primary mechanism of action is the inhibition of ACE, which prevents the conversion of angiotensin I to angiotensin II. [, ] By blocking this conversion, trandolaprilat reduces the levels of circulating angiotensin II, leading to vasodilation and a decrease in blood pressure.
Angiotensin II
Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a crucial role in regulating blood pressure and fluid balance. [, ]
Relevance: Trandolaprilat, through ACE inhibition, reduces the formation of angiotensin II, thereby counteracting its vasoconstrictive effects and lowering blood pressure. [, ] This interplay between angiotensin II and trandolaprilat highlights the drug's targeted action within the renin-angiotensin system.
Losartan
Compound Description: Losartan is an angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. []
Relevance: Losartan is often used in conjunction with trandolaprilat to investigate the interplay between angiotensin II and its receptors in the regulation of renal microcirculation. [] This combination allows researchers to dissect the contributions of different components of the renin-angiotensin system in mediating the effects of trandolaprilat.
Source and Classification
Trandolaprilat is derived from trandolapril, which is synthesized from various precursors including L-pyroglutamic acid. As a member of the angiotensin-converting enzyme inhibitor class, trandolaprilat plays a vital role in managing blood pressure and reducing cardiovascular risks associated with hypertension and heart failure.
Synthesis Analysis
The synthesis of trandolaprilat typically involves the conversion of trandolapril through hydrolysis. Several methods have been reported for synthesizing trandolapril, which can subsequently yield trandolaprilat:
Synthesis of Trandolapril:
The synthesis begins with L-pyroglutamic acid, which is converted into its tert-butyl ester followed by N-Boc protection. This compound undergoes a stereoselective allylation using lithium hexamethyldisilazide and allyl bromide, yielding a key intermediate.
Coupling with L-alanine derivatives occurs using coupling reagents like PyBOP, followed by deprotection to yield trandolapril.
Conversion to Trandolaprilat:
Trandolapril is hydrolyzed in an alkaline medium (e.g., sodium hydroxide) to yield trandolaprilat. The pH is then adjusted using hydrochloric acid to precipitate trandolaprilat from the solution.
This method is efficient and environmentally friendly, minimizing the use of organic solvents while maximizing yield.
Molecular Structure Analysis
Trandolaprilat has the chemical formula C22H30N2O5. Its structure features a complex arrangement that includes:
Functional Groups: The molecule contains carboxylic acid groups that are crucial for its biological activity.
Stereochemistry: Trandolaprilat exhibits specific stereochemical configurations that enhance its interaction with angiotensin-converting enzyme.
The molecular structure allows for significant interactions with the active site of angiotensin-converting enzyme, facilitating its inhibitory action.
Chemical Reactions Analysis
Trandolaprilat primarily participates in reactions related to its pharmacological activity:
Enzyme Inhibition: As an angiotensin-converting enzyme inhibitor, trandolaprilat binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to decreased levels of angiotensin II, resulting in vasodilation and lowered blood pressure.
Metabolism: Trandolapril itself undergoes extensive metabolism in the liver where it is converted into trandolaprilat. Other metabolites include diketopiperazine derivatives and glucuronide conjugates.
Mechanism of Action
Trandolaprilat exerts its pharmacological effects primarily through the inhibition of angiotensin-converting enzyme. This enzyme plays a pivotal role in the renin-angiotensin-aldosterone system by converting angiotensin I into angiotensin II, a potent vasoconstrictor:
Inhibition Process: By binding to the active site of angiotensin-converting enzyme, trandolaprilat reduces the formation of angiotensin II, leading to decreased vascular resistance and lower blood pressure.
Feedback Mechanism: The reduction in angiotensin II levels also increases plasma renin activity due to loss of negative feedback on renin release.
Physical and Chemical Properties Analysis
Trandolaprilat possesses several notable physical and chemical properties:
Molecular Weight: Approximately 406.49 g/mol.
Solubility: Soluble in water and organic solvents such as ethanol.
Stability: Stable under normal conditions but sensitive to light and moisture.
Melting Point: The melting point is typically around 150–155 °C.
These properties are essential for its formulation as a pharmaceutical agent.
Applications
Trandolaprilat has several important applications in medicine:
Hypertension Treatment: It is primarily used for managing mild to moderate hypertension.
Heart Failure Management: Trandolaprilat aids in improving survival rates following myocardial infarction and assists patients with left ventricular dysfunction.
Renal Disease Progression: It is effective in slowing renal disease progression in diabetic patients with microalbuminuria or overt nephropathy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trandolaprilat is an angiotensin-converting enzyme (ACE) inhibitor. It inhibits angiotensin I-induced contraction in isolated rat thoracic aorta (IC50 = 6.9 nM) and potentiates bradykinin-induced contraction in isolated guinea pig ileum with a 50% augmentation concentration (AC50) value of 2.7 nM. Trandolaprilat induces relaxation of norepinephrine- or potassium chloride-precontracted isolated rat thoracic aorta with intact endothelium in a concentration-dependent manner. Trandolaprilat inhibits angiotensin I-induced pressor responses in rats and dogs (ID50s = 9.9 and 7.2 μg/kg, respectively) and potentiates the bradykinin-induced depressor response in rats (ED50 = 5.5 μg/kg). A metabolite of Trandolapril, an antihypertensive.
Y06036 is a potent BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Y06036 bounds to the BRD4(1) bromodomain with Kd values of 82 nM. Y06036 also exhibited high selectivity over other non-BET subfamily members. Y06036 potently inhibited cell growth, colony formation, and the expression of AR, AR regulated genes, and MYC in prostate cancer cell lines. Y06036 also demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice.
Y16, also known as RhoA-IN-Y16, is a RhoA inhibitor, Y16 blocks the binding of LARG, a DBL-family Rho guanine nucleotide exchange factor, with Rho (Kd = 80 nM). Y16 specifically inhibits LARG catalyzed activation of RhoA and RhoA signaling pathways. Y16 blocks the growth and migration of MCF7 breast cancer cells.
Focal adhesion kinases (FAK) are non-receptor tyrosine kinases that play roles in regulating diverse processes, including cell adhesion, spreading, migration, proliferation, and apoptosis. They are over-expressed in many types of cancer. FAK inhibitor 14 is a direct inhibitor of FAK1 autophosphorylation, blocking phosphorylation of Y397 with an IC50 value of about 1 μM. There is no known significant effect on the activity of a range of other kinases. FAK inhibitor 14 promotes cell detachment and inhibits cell adhesion of cells in culture. Moreover, it blocks tumor growth in vivo. FAK inhibitor 14 has also been used to demonstrate a role for FAK in the regulation of aortic stiffness. Y15 hydrochloride, also known as FAK Inhibitor 14, is a direct FAK autophosphorylation inhibitor, blocking phosphorylation of Y397 with an IC50 value of about 1 μM. Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics. Y15 was shown to decrease cancer growth in vitro and in vivo.